molecular formula C10H7I B3051789 2-Iodoazulene CAS No. 36044-41-4

2-Iodoazulene

Cat. No.: B3051789
CAS No.: 36044-41-4
M. Wt: 254.07 g/mol
InChI Key: XASHWDKOJUHIRT-UHFFFAOYSA-N
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Description

2-Iodoazulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its distinctive blue color and unique electronic properties. Azulene itself consists of a fused five-membered ring and a seven-membered ring, forming a stable bicyclic system with a 10 π-electron configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoazulene can be synthesized through several methods. One common approach involves the iododeboronation of azulen-2-ylboronic acid pinacol esters using copper(I) iodide. This reaction is efficient and allows the synthesis of this compound in just two steps starting from azulene . Another method involves the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage with sodium periodate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger-scale production. The use of readily available reagents and straightforward reaction conditions makes these methods suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-Iodoazulene is primarily related to its electronic properties and ability to participate in π-conjugated systems. The iodine atom at the second position influences the compound’s reactivity and interaction with other molecules. In organic electronics, this compound’s unique molecular orbital geometry allows for efficient charge transport and high carrier mobility .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to the presence of the iodine atom, which significantly alters its reactivity and electronic properties compared to other azulene derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .

Properties

IUPAC Name

2-iodoazulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7I/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASHWDKOJUHIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467748
Record name 2-iodoazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36044-41-4
Record name 2-iodoazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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